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5-hydroxy-4-propylfuran-2(5H)-one

Cat. No.: B1281810
CAS No.: 78920-10-2
M. Wt: 142.15 g/mol
InChI Key: KQMCGGGTJKNIMC-UHFFFAOYSA-N
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Description

Contextual Significance of 5-Hydroxy-4-propylfuran-2(5H)-one within the Furanone Class

Within the diverse furanone family, this compound (CAS No. 78920-10-2) holds particular significance due to its specific functional groups. lookchem.com The presence of a hydroxyl group at the 5-position and a propyl group at the 4-position imparts distinct physicochemical properties that influence its reactivity and potential applications. The hydroxyl group can act as a hydrogen bond donor, while the propyl group adds a degree of hydrophobicity, creating a molecule with balanced characteristics. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures.

The core structure of this compound features a γ-lactone, a five-membered cyclic ester. This lactone ring is a key reactive center, susceptible to various chemical transformations. The reactivity of the molecule is further influenced by the interplay between the hydroxyl and propyl substituents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
AppearanceYellow to very dark brown oil/powder
Boiling Point~115°C at 0.01 Torr
Density (predicted)~1.198 g/cm³
Storage Temperature2-8°C

Data sourced from multiple chemical suppliers and databases. lookchem.comechemi.comcymitquimica.com

Overview of Current Academic Research Trajectories for γ-Lactone Systems

The γ-lactone ring system, the fundamental core of this compound, is a ubiquitous scaffold in a plethora of biologically active compounds. Consequently, the development of novel synthetic methodologies for accessing and functionalizing γ-lactones remains a vibrant area of academic research. Current research trajectories focus on several key areas:

Stereoselective Synthesis: A major emphasis is on the development of methods to control the stereochemistry of the γ-lactone ring and its substituents. This is crucial as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Catalytic Methods: There is a strong drive towards the use of catalytic methods, including transition metal catalysis and organocatalysis, for the synthesis of γ-lactones. These approaches offer advantages in terms of efficiency, selectivity, and sustainability.

Green Chemistry Approaches: Researchers are increasingly exploring environmentally benign routes to γ-lactones, utilizing renewable starting materials and minimizing waste generation.

Applications in Natural Product Synthesis: The γ-lactone motif is a common feature in many complex natural products. A significant portion of research is dedicated to using novel synthetic strategies to construct these intricate molecules, with γ-lactone formation often being a key step.

Historical Development and Emerging Research Areas Pertaining to this compound

The historical development of furanone synthesis has progressed from classical methods to more sophisticated and efficient catalytic systems. Early syntheses often involved multi-step procedures with harsh reaction conditions. Over time, advancements in organic chemistry have led to more streamlined and selective methods for constructing the furanone core.

For this compound specifically, its primary role has been as a versatile intermediate in organic synthesis. echemi.com Its bifunctional nature allows for a range of chemical modifications. The hydroxyl group can be a site for esterification, etherification, or substitution, while the lactone ring can undergo ring-opening reactions or modifications at the double bond.

Table 2: Common Synthetic Routes to this compound

Starting MaterialsReagents and ConditionsKey Features
Pentanal and Glyoxylic acidMorpholine (B109124), n-heptane, water, 20-43°CA common and relatively mild method.
4-Hydroxy-2-pentenoic acidAcid catalysis, elevated temperaturesInvolves an intramolecular cyclization.

Data compiled from chemical synthesis databases. lookchem.com

Emerging research areas for this compound are intrinsically linked to its utility as a building block for creating novel molecules with potential biological activity. While specific, large-scale applications are not widely publicized, its structural features suggest potential in the following areas:

Medicinal Chemistry: As a precursor to more complex molecules, it can be utilized in the synthesis of new therapeutic agents. The furanone scaffold is present in a number of compounds with demonstrated biological activities.

Agrochemicals: The development of new pesticides and herbicides often relies on novel heterocyclic structures, and this compound provides a platform for such exploration.

Flavor and Fragrance Industry: Substituted furanones are known for their characteristic aromas and flavors, suggesting a potential, though less explored, application in this sector.

The ongoing research into the broader furanone and γ-lactone classes will undoubtedly uncover new and innovative uses for this compound, solidifying its position as a valuable tool in the arsenal (B13267) of synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B1281810 5-hydroxy-4-propylfuran-2(5H)-one CAS No. 78920-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-propyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,7,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMCGGGTJKNIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511823
Record name 5-Hydroxy-4-propylfuran-2(5H)-one
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78920-10-2
Record name 5-Hydroxy-4-propyl-2(5H)-furanone
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Record name 5-Hydroxy-4-propylfuran-2(5H)-one
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Record name 5-hydroxy-4-propylfuran-2(5H)-one
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Synthetic Methodologies and Preparation of 5 Hydroxy 4 Propylfuran 2 5h One

Established Reaction Pathways for 5-Hydroxy-4-propylfuran-2(5H)-one Synthesis

The primary routes for synthesizing this compound involve either the direct cyclization of a linear precursor or a more complex, multistep approach building the heterocyclic ring from simpler starting materials.

Acid-Catalyzed Cyclization of 4-Hydroxy-2-pentenoic Acidbenchchem.com

A prominent method for synthesizing the furanone core is the acid-catalyzed intramolecular cyclization of an appropriate hydroxy acid. This pathway leverages the inherent reactivity of the functional groups within the precursor molecule to form the stable five-membered lactone ring.

The synthesis of this compound from 4-hydroxy-2-pentenoic acid is typically achieved through the use of strong acid catalysts and heat. The strong acid protonates the hydroxyl group, converting it into a good leaving group (water), and facilitates the nucleophilic attack of the carboxylic acid to form the cyclic ester, or lactone. Elevated temperatures are necessary to overcome the activation energy for the cyclization reaction.

A typical procedure involves dissolving the 4-hydroxy-2-pentenoic acid precursor in an anhydrous solvent like toluene. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is then introduced. The mixture is heated for several hours to drive the reaction to completion. The product is then isolated through extraction and purified by vacuum distillation.

Table 1: Optimized Reaction Parameters for Acid-Catalyzed Cyclization

Parameter Condition Purpose
Starting Material 4-Hydroxy-2-pentenoic acid The linear precursor containing the necessary hydroxyl and carboxylic acid groups.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) Strong acid to protonate the hydroxyl group and catalyze lactonization.
Solvent Anhydrous Toluene Provides a non-reactive medium for the reaction.
Temperature 80–90°C Provides the necessary activation energy for the thermal cyclization.

| Reaction Time | 6–8 hours | To ensure the reaction proceeds to completion. |

The cyclization of 4-hydroxy-2-pentenoic acid to form this compound creates a chiral center at the C5 position, the carbon atom bearing the hydroxyl group. In the absence of chiral catalysts or auxiliaries, the acid-catalyzed cyclization typically results in a racemic mixture, meaning both possible enantiomers (R and S forms) are produced in equal amounts. This is because the planar double bond in the precursor can be attacked from either face with equal probability.

Achieving stereocontrol to produce a single enantiomer is a significant challenge in synthetic chemistry. youtube.com Strategies to achieve this often involve either substrate control, where existing stereochemistry in the starting material directs the formation of a new stereocenter, or auxiliary control, where a temporary chiral group is attached to guide the reaction before being removed. youtube.com While specific stereoselective syntheses for this compound are not extensively detailed in general literature, the principles of asymmetric synthesis would apply. This could involve using a chiral acid catalyst or modifying the substrate with a chiral auxiliary to influence the stereochemical outcome of the cyclization. youtube.comnih.gov

Multistep Synthetic Routes Utilizing Precursors to the Furanone Corenih.gov

An alternative to direct cyclization involves building the furanone ring from simpler, non-linear precursors. These multistep routes offer flexibility in introducing various substituents onto the furanone core.

A documented industrial-scale synthesis utilizes n-valeraldehyde (pentanal) and glyoxylic acid as the key starting materials. lookchem.com This approach constructs the carbon skeleton of the final molecule through a series of reactions.

The reaction between n-valeraldehyde and glyoxylic acid is facilitated by a base, such as morpholine (B109124), in a non-polar solvent like n-heptane. This process involves an initial aldol-type condensation followed by cyclization and dehydration steps to yield the furanone ring. The reaction is typically run at a moderately elevated temperature for an extended period to achieve a high yield. lookchem.com This method has been reported to achieve yields as high as 96.3%. lookchem.com

Table 2: Multistep Synthesis from n-Valeraldehyde and Glyoxylic Acid

Parameter Condition Role
Starting Material 1 n-Valeraldehyde (Pentanal) Provides the propyl group and adjacent carbon atoms of the furanone ring. lookchem.com
Starting Material 2 Glyoxylic Acid Provides the remaining carbon atoms and the carboxylic acid functionality for lactone formation. lookchem.com
Catalyst/Base Morpholine Facilitates the initial condensation and subsequent cyclization steps. lookchem.com
Solvent n-Heptane Provides a suitable reaction medium. lookchem.com
Temperature 40.1 - 41.7 °C Optimized temperature for the reaction. lookchem.com

| Reaction Time | 18 hours | Required duration for the multistep sequence to complete on an industrial scale. lookchem.com |

Yield Optimization and Scalability Studies in this compound Production

The efficient and scalable production of this compound is critical for its application in further chemical syntheses. Research has identified several routes that offer high yields and are suitable for industrial-scale operations.

One of the most effective methods involves the reaction of pentanal and glyoxylic acid. lookchem.com Using morpholine as a catalyst in n-heptane, this process can achieve yields as high as 96.3% on an industrial scale. lookchem.com The reaction is typically conducted over an extended period at a moderately elevated temperature. lookchem.com

Table 1: Industrial Synthesis via Morpholine Catalysis

For large-scale manufacturing, continuous flow synthesis represents a significant advancement in efficiency and safety. A process using glyoxylic acid and n-valeraldehyde (pentanal) in a tubular reactor with static mixers ensures uniform heating and reaction conditions, which are crucial for consistent product quality and high throughput. A more traditional, yet scalable, approach is the acid-catalyzed thermal cyclization of 4-hydroxy-2-pentenoic acid, which produces yields in the range of 68-72%. While effective, this method's yield is considerably lower than the morpholine-catalyzed route. lookchem.com

Table 2: Comparison of Scalable Synthetic Routes

Alternative Synthetic Strategies and Novel Methodologies for Furanone Formation

Beyond established production methods, the broader field of organic synthesis offers a variety of novel strategies for constructing the furanone ring, which could be adapted for the synthesis of this compound and its analogs. These modern techniques often provide access to highly substituted and complex furanones under mild conditions. organic-chemistry.orgresearchgate.net

Recent advances include:

Metal-Catalyzed Cycloisomerization : Gold catalysts have been shown to effectively cyclize γ-hydroxyalkynones into substituted 3(2H)-furanones under mild conditions. organic-chemistry.org This method is valuable for its efficiency and applicability to various substrates. organic-chemistry.org

Cascade Reactions : A sophisticated approach combines Rh(II) and Pd(0) catalysts to promote a cyclization/allylic alkylation cascade. Starting from stable α-diazo-δ-keto-esters, this method efficiently produces highly substituted 3(2H)-furanones with excellent control over the molecular structure. organic-chemistry.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. Tandem MCRs have been developed to create furan-2(5H)-one fragments fused with other heterocyclic structures, such as 4H-chromen-4-one, in one synthetic operation. researchgate.net

C-H Bond Functionalization : This cutting-edge strategy involves the direct coupling of two unfunctionalized molecules through the cleavage of a C-H bond and the formation of a new C-C or C-heteroatom bond. researchgate.net It represents an innovative and atom-economical way to prepare furanone structures. researchgate.net

Table 3: Overview of Novel Furanone Synthetic Methodologies

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of furanones is an area of active research, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and catalytic processes.

One notable green alternative is the use of enzymatic catalysis. The lipase-catalyzed cyclization of ethyl 4-hydroxy-2-pentenoate using Candida antarctica lipase (B570770) B (CAL-B) proceeds under solvent-free conditions at 50°C, providing a 58% yield of the desired product. This biocatalytic approach avoids the use of harsh acids and organic solvents.

Another green strategy involves using water as a reaction solvent. A simple protocol for synthesizing 3(2H)-furanones has been achieved through the cycloisomerization of allenic hydroxyketones in water, completely avoiding the need for expensive and potentially toxic metal catalysts. organic-chemistry.org

Furthermore, the use of renewable, biomass-derived starting materials is a cornerstone of green chemistry. The oxidation of furfural (B47365), a chemical derived from agricultural biomass, can produce 5-hydroxy-2(5H)-furanone (a related compound) with a 92% yield. researchgate.net This reaction uses a reusable titanium silicate (B1173343) (TS-1) catalyst at room temperature, highlighting a pathway from biomass to valuable C4 platform chemicals. researchgate.netchemrxiv.org Building on this, "plug-and-play" chemobiocatalytic cascades have been designed to convert furfural into 5-hydroxy-2(5H)-furanone in high yields (>90%) through a one-pot, multi-step process combining biocatalysis and photocatalysis. rsc.org

Table 4: Green Synthetic Approaches to Furanones

Table of Mentioned Compounds

Chemical Reactivity and Derivatization Studies of 5 Hydroxy 4 Propylfuran 2 5h One

Analysis of Reactive Functional Groups in 5-Hydroxy-4-propylfuran-2(5H)-one

The reactivity of this compound is centered around the hydroxyl group at the C5 position and the electrophilic nature of the furan-2(5H)-one ring. The propyl group at C4 primarily influences the compound's steric and electronic properties, such as its solubility and intermolecular interactions.

The hydroxyl group at position 5 is a primary site for chemical modification. It can undergo a variety of transformations, including acylation, etherification, and substitution. While specific studies on the propyl-substituted variant are limited, extensive research on analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones provides a strong precedent for its expected reactivity. nih.govmdpi.com

Acylation: The hydroxyl group readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base to form the corresponding esters. nih.govmdpi.com Alkyl chloroformates have also been used to produce 5-carbonate derivatives. nih.gov

Etherification: In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TSA), the hydroxyl group can react with alcohols to yield 5-alkoxy derivatives. mdpi.com

Arylation: Friedel-Crafts-type reactions with electron-rich arenes and heteroarenes can occur in the presence of a Lewis or Brønsted acid. This reaction forms a new carbon-carbon bond at the C5 position, formally substituting the hydroxyl group. nih.govmdpi.com

Substitution: The hydroxyl group can also be substituted with other functional groups, such as halogens.

Reaction TypeReagent(s)Product TypeReference
AcylationAcyl chlorides, Anhydrides, Base5-Acyloxy-4-propylfuran-2(5H)-one nih.gov, mdpi.com
EtherificationAlcohol, Acid catalyst (H₂SO₄ or p-TSA)5-Alkoxy-4-propylfuran-2(5H)-one mdpi.com
ArylationArenes, Lewis/Brønsted acid5-Aryl-4-propylfuran-2(5H)-one nih.gov, mdpi.com
SubstitutionHalogenating agents5-Halo-4-propylfuran-2(5H)-one

The furan-2(5H)-one ring, also known as a butenolide, possesses significant reactivity due to the α,β-unsaturated carbonyl group and the hemiacetal nature of the C5 position. nih.gov

Ring-Chain Tautomerism: A key feature of the 5-hydroxy-2(5H)-furanone scaffold is its existence in equilibrium with an acyclic open-chain form. nih.govwikipedia.org In the case of the parent compound, this is an equilibrium with cis-β-formylacrylic acid. wikipedia.org This equilibrium is influenced by the solvent and pH. In the presence of a base, the equilibrium can shift towards the open-chain form, which can then participate in different reaction pathways. nih.govmdpi.com

Nucleophilic Addition: The α,β-unsaturated carbonyl system makes the furanone ring susceptible to nucleophilic attack, particularly Michael addition at the C4 position. However, the existing propyl substituent at C4 may sterically hinder this approach. Nucleophilic substitution reactions, especially at the C4 position in related dihalo-furanones, are well-documented and involve addition-elimination mechanisms. nih.govmdpi.com

Ring Transformation: The furanone ring can undergo transformations into other heterocyclic systems. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyridazinone structures. nih.gov

Oxidation Reactions and Resulting Product Profiles

Oxidation of this compound primarily targets the hydroxyl group at the C5 position.

The most direct oxidation product involves the conversion of the C5 hydroxyl group into a carbonyl group. This reaction yields a derivative of maleic anhydride, specifically 5-oxo-4-propyl-2(5H)-furanone. Common oxidizing agents such as potassium permanganate (B83412) can be employed for this transformation.

Starting MaterialReagent(s)ProductReference
This compoundPotassium permanganate (KMnO₄) or other oxidizing agents5-Oxo-4-propyl-2(5H)-furanone

The oxidation of furan (B31954) derivatives can proceed through various mechanisms. The oxidation of furfural (B47365) to 5-hydroxy-2(5H)-furanone, for example, can be achieved using singlet oxygen. wikipedia.org Another proposed mechanism for the formation of the 5-hydroxy-2(5H)-furanone ring from an aldehyde precursor involves a non-catalytic Baeyer-Villiger oxidation, where a peroxy acid or hydrogen peroxide attacks the electrophilic aldehyde. researchgate.net A similar pathway could be envisioned for the oxidation of a suitable precursor to this compound.

Reduction Reactions and Subsequent Derivatives

Reduction of this compound can target the lactone carbonyl group. The reduction of the compound leads to the formation of 5-hydroxy-4-propyl-2(5H)-furanol. This product is a diol, where the lactone has been reduced to a hemiacetal. Further reduction could potentially lead to the opening of the ring to form a saturated diol. Studies on the related platform chemical, 5-hydroxy-2(5H)-furanone, have shown that its reduction can yield valuable C4 chemicals like gamma-butyrolactone (B3396035) and 1,4-butanediol, suggesting that this compound could serve as a precursor to substituted C7 analogues. chemrxiv.org

Starting MaterialReactionProductReference
This compoundReduction5-Hydroxy-4-propyl-2(5H)-furanol

Table of Chemical Compounds

Chemical Name
1,4-butanediol
3,4-dihalo-5-hydroxy-2(5H)-furanone
5-Acyloxy-4-propylfuran-2(5H)-one
5-Alkoxy-4-propylfuran-2(5H)-one
5-Aryl-4-propylfuran-2(5H)-one
5-Halo-4-propylfuran-2(5H)-one
5-hydroxy-2(5H)-furanone
5-hydroxy-4-propyl-2(5H)-furanol
This compound
5-Oxo-4-propyl-2(5H)-furanone
Acyl chloride
Anhydride
cis-β-formylacrylic acid
Furfural
gamma-butyrolactone
Hydrazine
Hydrogen peroxide
Maleic anhydride
p-toluenesulfonic acid
Potassium permanganate
Pyridazinone
Sulfuric acid

Synthesis of 5-Hydroxy-4-propyl-2(5H)-furanol

The reduction of the lactone carbonyl in this compound yields the corresponding 5-hydroxy-4-propyl-2(5H)-furanol. This transformation is a key step in the derivatization of this furanone core, opening avenues to a variety of functionalized products. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this purpose. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the lactone.

The general reaction scheme is as follows: this compound + [H] → 5-hydroxy-4-propyl-2(5H)-furanol

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, leading to different diastereomers of the resulting furanol. The specific conditions, such as solvent and temperature, are crucial for optimizing the yield and selectivity of this transformation.

Reductive Functionalization Strategies

Beyond simple reduction to the furanol, the this compound scaffold can undergo various reductive functionalization reactions. These strategies aim to introduce new functional groups by leveraging the reactivity of the furanone ring system under reducing conditions.

One important strategy is reductive amination . In this two-step process, the lactone carbonyl can first react with a primary or secondary amine to form a hemiaminal intermediate, which can then be reduced to the corresponding amino-substituted furan derivative. This reaction provides a direct route to novel amine-containing compounds.

Another approach involves the hydrogenation of the carbon-carbon double bond within the furanone ring. This can be achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This reaction saturates the ring, leading to the formation of 5-hydroxy-4-propyldihydrofuran-2(5H)-one. The choice of catalyst and reaction conditions can be tuned to achieve selective reduction of the double bond without affecting the lactone and hydroxyl groups.

These reductive functionalization strategies significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with potential applications in various fields of chemical research.

Role of this compound as a Versatile Building Block in Organic Synthesis

The inherent reactivity of this compound makes it a valuable and versatile building block in organic synthesis. Its multiple functional groups provide handles for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

Applications in the Development of Pharmaceuticals

The furanone scaffold is a common motif in many biologically active natural products and synthetic pharmaceutical agents. The 2(5H)-furanone core, in particular, has been identified as a pharmacophore in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer activities.

While specific, named pharmaceutical agents derived directly from this compound are not extensively documented in publicly available literature, its potential as a precursor is evident. The hydroxyl and carbonyl functionalities allow for its incorporation into larger molecules through esterification, etherification, and carbon-carbon bond-forming reactions. For instance, the furanone ring can participate in Michael additions and cycloaddition reactions, allowing for the construction of complex heterocyclic systems that are often found in drug candidates. The propyl group can also influence the lipophilicity and binding interactions of the final molecule with biological targets.

Contributions to Agrochemical Research and Development

In the field of agrochemicals, furanone-containing compounds have shown promise as insecticides, herbicides, and fungicides. The butenolide structure, a key feature of this compound, is present in a number of natural and synthetic compounds with pesticidal properties.

The derivatization of this compound can lead to the development of new agrochemical candidates. For example, modification of the hydroxyl group or the furanone ring can lead to compounds with enhanced efficacy and selectivity against specific pests or weeds. The synthesis of novel butenolides containing a methoxyacrylate scaffold, for instance, has been shown to yield compounds with significant antifungal activity. Although direct application of this compound in commercial agrochemicals is not widely reported, its role as a key intermediate in the discovery and development of new crop protection agents is an active area of research.

Comparative Chemical Reactivity with Analogous Furanone Structures

The reactivity of this compound can be better understood by comparing it with its structural analogs. The nature of the substituent at the C-4 position plays a significant role in modulating the electronic properties and steric environment of the molecule, thereby influencing its chemical behavior.

Influence of Propyl vs. Methyl Substituents on Reactivity

The substitution of the propyl group at the C-4 position with a smaller methyl group, as in 5-hydroxy-4-methylfuran-2(5H)-one, can lead to notable differences in reactivity.

Electronic Effects: The propyl group, being slightly more electron-donating than the methyl group via an inductive effect, can subtly influence the electron density of the furanone ring. This can affect the electrophilicity of the carbonyl carbon and the carbon-carbon double bond. However, this electronic difference is generally considered to be minor.

Steric Effects: A more significant difference arises from the steric bulk of the propyl group compared to the methyl group. The larger size of the propyl group can hinder the approach of nucleophiles to the adjacent reaction centers, potentially leading to slower reaction rates in certain transformations. This steric hindrance can also influence the regioselectivity and stereoselectivity of reactions.

The following table provides a qualitative comparison of the expected reactivity based on the C-4 substituent:

PropertyThis compound5-hydroxy-4-methylfuran-2(5H)-oneRationale
Electrophilicity of Carbonyl Carbon Slightly lowerSlightly higherThe more electron-donating propyl group can slightly reduce the partial positive charge on the carbonyl carbon.
Rate of Nucleophilic Attack Potentially slowerPotentially fasterThe larger steric bulk of the propyl group may hinder the approach of nucleophiles.
Solubility in Nonpolar Solvents HigherLowerThe longer alkyl chain of the propyl group increases the lipophilicity of the molecule.

It is important to note that these are general trends, and the actual reactivity will depend on the specific reaction conditions and the nature of the other reactants involved.

Electrophilicity and Nucleophilic Addition Characteristics in Furan-2(5H)-ones

The chemical behavior of this compound, as a member of the furan-2(5H)-one (or butenolide) family, is largely dictated by the electrophilic nature of its heterocyclic ring. This reactivity stems from its structural features, particularly the α,β-unsaturated lactone system. The presence of a carbonyl group at C2 conjugated with a carbon-carbon double bond (at C3-C4) and a hydroxyl group at the C5 position renders the molecule susceptible to attack by nucleophiles. nih.gov

The furan-2(5H)-one nucleus is present in a wide array of biologically active natural products. researchgate.net The reactivity of these compounds is comparable in some aspects to acrylates and maleic anhydride, which are also electron-poor. nih.gov The electrophilicity is enhanced by the electron-withdrawing nature of the ester oxygen and the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring system a prime target for nucleophilic addition. nih.gov Key electrophilic sites on the furan-2(5H)-one scaffold include the carbon of the α,β-unsaturated carbonyl system and the C5 carbon, which is attached to the hydroxyl group. chemrxiv.org

Studies on various furan-2(5H)-one derivatives have demonstrated their reactivity towards a range of nucleophiles. These reactions are versatile and can lead to a diverse array of more complex molecules. For instance, halogenated derivatives like 3,4-dihalo-5-hydroxy-2(5H)-furanones are described as highly reactive molecules, readily undergoing nucleophilic substitution. nih.gov These compounds react with O-nucleophiles, such as phenols, to yield 5-phenoxy derivatives. nih.gov They also participate in C-C bond-forming reactions; for example, they react at the C5 carbon with compounds having an active hydrogen, a transformation classified as a Knoevenagel condensation. nih.gov

In some furan-2(5H)-ones, the nucleophilic attack can occur at the exocyclic C=C double bond, leading to 1,6-adducts. uab.cat The reaction of protoanemonin, a simple butenolide, with nucleophiles like dimethyl malonate anion and lithium dimethylcuprate results exclusively in nucleophilic attack at the exocyclic double bond. uab.cat Furthermore, under basic conditions, some 5-hydroxy-2(5H)-furanones can exist in equilibrium with their open-chain form, (Z)-2,3-dihalo-4-oxo-butenoic acid in the case of mucochloric acid, which can then react with nucleophiles like the amino groups of nucleobases. nih.gov

The versatility of furan-2(5H)-ones as electrophilic acceptors is a cornerstone of their utility in organic synthesis, allowing for the construction of various heterocyclic and acyclic compounds. researchgate.netrsc.org

Table of Nucleophilic Reactions on the Furan-2(5H)-one Scaffold

The following table summarizes various nucleophilic addition and substitution reactions reported for the furan-2(5H)-one ring system, illustrating its electrophilic character.

Furanone Derivative TypeNucleophile TypeReaction TypeProduct Description
3,4-Dihalo-5-hydroxy-2(5H)-furanonePhenols (O-Nucleophiles)Nucleophilic Substitution5-Phenoxy derivatives nih.gov
3,4-Dihalo-5-hydroxy-2(5H)-furanoneHydrazine (N-Nucleophile)Ring Transformation4,5-Dihalogeno-3(2H)-pyridazinone nih.gov
3,4-Dihalo-2(5H)-furanoneCompounds with active hydrogen (e.g., malonates) (C-Nucleophiles)Knoevenagel CondensationC5-substituted derivatives nih.gov
ProtoanemoninDimethyl malonate anion (C-Nucleophile)1,6-Conjugate AdditionAdduct at the exocyclic double bond uab.cat
ProtoanemoninLithium dimethylcuprate (C-Nucleophile)1,6-Conjugate AdditionAdduct at the exocyclic double bond uab.cat
2-SilyloxyfuranAldimines (Electrophile, with furan as nucleophile)Vinylogous Mannich Reaction5-Substituted aminoalkyl γ-butenolide nih.gov
Hydroxymethyl-tethered CyclopropenonesPhosphinesRing-opening/CyclizationFunctionalized butenolides nih.gov

Biological Activities and Pharmacological Relevance of 5 Hydroxy 4 Propylfuran 2 5h One

Investigation of Antimicrobial Properties

There is no available scientific literature detailing the investigation of the antimicrobial properties of 5-hydroxy-4-propylfuran-2(5H)-one.

Spectrum of Antimicrobial Activity Against Diverse Pathogens

No studies have been published that define the spectrum of antimicrobial activity for this compound against any diverse pathogens. Consequently, there is no data to populate a table on its minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) against various microorganisms.

Mechanisms of Action Underlying Antimicrobial Effects

As there are no studies confirming the antimicrobial activity of this compound, the mechanisms of action underlying any potential antimicrobial effects have not been investigated.

Evaluation of Antioxidant Activity

There is no available scientific literature pertaining to the evaluation of the antioxidant activity of this compound.

In Vitro Assays for Oxidative Damage Reduction in Cellular Models

No in vitro assays have been reported in the scientific literature to assess the capacity of this compound to reduce oxidative damage in cellular models.

Comparative Efficacy with Established Antioxidants (e.g., Ascorbic Acid)

Due to the absence of research on the antioxidant activity of this compound, no studies have been conducted to compare its efficacy with established antioxidants such as ascorbic acid. Therefore, no comparative data is available.

Elucidation of Molecular Mechanisms of Action for Biological Activities

Given the lack of research into the biological activities of this compound, the molecular mechanisms of action for any potential biological activities have not been elucidated.

Identification of Specific Molecular Targets and Biological Pathways

Direct research identifying the specific molecular targets and biological pathways modulated by this compound is not available in current scientific literature. However, studies on various 2(5H)-furanone derivatives suggest potential mechanisms of action that could be relevant.

For the broader class of 2(5H)-furanones, several biological activities have been reported, including antimicrobial and antibiofilm capabilities. For instance, certain halogenated furanones are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence gene expression. While the precise molecular interactions are still under investigation, it is hypothesized that these compounds may bind to and inactivate key proteins involved in signal transduction pathways.

Some 2(5H)-furanone derivatives have been shown to exhibit antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.gov The proposed mechanism for some of these derivatives involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent damage to cellular components like proteins and DNA. Furthermore, disruption of the bacterial cell membrane potential has been observed with certain furanone compounds, suggesting that membrane integrity may be a target. nih.gov

It is important to emphasize that these findings are based on studies of other 2(5H)-furanone derivatives and have not been specifically demonstrated for this compound. Further research is required to elucidate its specific molecular targets and the biological pathways it may affect.

Structural Determinants of Reactivity with Biological Systems (e.g., hydrogen bonding, electron donation)

The reactivity of this compound with biological systems is dictated by its chemical structure, although specific studies on this compound are lacking. The 2(5H)-furanone core is an α,β-unsaturated lactone, a structural motif known for its electrophilic nature and reactivity towards nucleophiles. The key structural features that likely determine its biological interactions include:

The α,β-Unsaturated Carbonyl System: This is a classic Michael acceptor, making the furanone ring susceptible to nucleophilic attack by biological macromolecules such as proteins (specifically cysteine or lysine residues) and nucleic acids. This reactivity is a common mechanism for the biological activity of many natural and synthetic compounds.

The Hydroxyl Group at Position 5: This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with receptor binding sites on proteins or enzymes. drugdesign.org Its presence may also influence the electronic properties of the furanone ring.

The Propyl Group at Position 4: The alkyl substituent at this position contributes to the lipophilicity of the molecule. This can influence its ability to cross cell membranes and may play a role in hydrophobic interactions within the binding pockets of target proteins. The size and conformation of this group can affect the specificity and affinity of binding.

A summary of the potential contributions of these structural features is presented in the table below.

Structural FeaturePotential Role in Biological Reactivity
α,β-Unsaturated CarbonylElectrophilic center, potential for Michael addition with biological nucleophiles.
5-Hydroxyl GroupHydrogen bond donor/acceptor, influencing binding affinity and specificity.
4-Propyl GroupContributes to lipophilicity, may engage in hydrophobic interactions with target sites.

This table is based on general principles of medicinal chemistry and the known reactivity of the 2(5H)-furanone scaffold. Specific experimental data for this compound is not available.

Therapeutic Potential and Drug Discovery Research

There is currently no specific drug discovery research or exploration of the therapeutic potential of this compound reported in the scientific literature. The following sections discuss the potential applications based on the known activities of the broader class of 2(5H)-furanone derivatives.

Exploration in New Drug Development Targeting Infections

While this compound itself has not been the subject of drug development for infectious diseases, the 2(5H)-furanone scaffold is of interest in this area. As previously mentioned, various derivatives have demonstrated antimicrobial and antibiofilm activities. nih.gov

The potential for developing 2(5H)-furanone-based drugs for infections is an active area of research. The ability of some derivatives to combat bacteria, including resistant strains, makes this class of compounds an attractive starting point for the development of new antibiotics.

A hypothetical pathway for the exploration of this compound in this context would involve:

In vitro screening: Testing the compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Mechanism of action studies: Investigating how the compound kills or inhibits the growth of microorganisms.

Lead optimization: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

Without specific data, the therapeutic potential of this compound in treating infections remains speculative.

Application in Conditions Related to Oxidative Stress

The potential application of this compound in conditions related to oxidative stress has not been investigated. However, some furanone derivatives have been reported to possess antioxidant properties. mdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The chemical structure of this compound contains features that could potentially contribute to antioxidant activity. The hydroxyl group, for instance, could act as a radical scavenger.

The table below outlines the hypothetical antioxidant mechanisms that could be investigated for this compound.

Potential Antioxidant MechanismRationale
Radical ScavengingThe hydroxyl group could donate a hydrogen atom to neutralize free radicals.
Metal ChelationThe carbonyl and hydroxyl groups could potentially chelate pro-oxidant metal ions.
Enzyme ModulationThe compound could potentially interact with and modulate the activity of enzymes involved in the cellular antioxidant defense system.

This table presents theoretical possibilities based on the chemical structure and the known antioxidant activities of other furanone compounds. Experimental validation for this compound is required.

Advanced Characterization and Analytical Methodologies for 5 Hydroxy 4 Propylfuran 2 5h One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 5-hydroxy-4-propylfuran-2(5H)-one, which has a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals allow for the unambiguous assignment of each hydrogen atom in the molecule.

The expected ¹H NMR signals for this compound would correspond to the distinct protons in its structure: the propyl group (-CH₂CH₂CH₃), the vinyl proton, the hydroxyl proton (-OH), and the proton on the carbon adjacent to the ring oxygen. While specific spectral data is not widely published in detail, quality control standards for this compound rely on techniques like NMR to confirm its identity and purity.

Table 1: Predicted ¹H NMR and Mass Spectrometry Data for this compound

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shifts (δ) Signals for propyl (CH₃, CH₂, CH₂), vinyl (CH), and hemiacetal (CH-OH) protons. Confirms the presence and connectivity of the alkyl chain and furanone ring protons.
Integration Relative peak areas corresponding to the number of protons (3H, 2H, 2H, 1H, 1H). Verifies the proton count for each distinct group.
Splitting Patterns Complex multiplets due to proton-proton coupling. Provides information on neighboring protons, confirming the structural arrangement.
Mass Spec. Molecular Ion Peak m/z 142.0630 (Monoisotopic Mass). Corresponds to the exact mass of the molecule, confirming the elemental composition C₇H₁₀O₃.

Mass Spectrometry (MS) (e.g., ESI-MS)

Mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound. For this compound, high-resolution mass spectrometry (HRMS) can verify its monoisotopic mass of 142.062994 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, is particularly well-suited for this molecule. It typically analyzes the compound by forming protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺. This prevents significant fragmentation, allowing for clear determination of the parent molecule's mass.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a standard method used to achieve a minimum purity of 98% for commercial-grade products.

A common approach would involve reverse-phase (RP) HPLC. In this method, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. For a related compound, 4-hydroxyfuran-2(5H)-one, a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid has been shown to be effective. This method is scalable and can be adapted for preparative separation to isolate the compound. For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) can be utilized. The moderate polarity of this compound, arising from its hydroxyl group and propyl chain, allows for good retention and separation characteristics under these conditions.

Computational Chemistry Approaches for Structure-Activity Relationships

Computational models are used to predict the physicochemical properties of this compound, offering insights into its behavior in various chemical and biological systems.

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a calculated property that sums the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a key predictor of a molecule's transport properties, such as membrane permeability. For this compound, the predicted Polar Surface Area (PSA) is 46.53 Ų. This value suggests moderate polarity.

Lipophilicity Prediction (LogP)

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance
Topological Polar Surface Area (TPSA) 46.53 Ų Indicates moderate polarity and influences the molecule's ability to form hydrogen bonds.

| Lipophilicity (LogP) | ~0.6 | Suggests a preference for polar (aqueous) environments over non-polar (lipid) ones. |

Analysis of Hydrogen Bond Donor and Acceptor Characteristics

The capacity of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its intermolecular interactions and, consequently, its physicochemical properties and biological activity. For this compound, these characteristics are dictated by its specific functional groups. The molecule contains one hydroxyl (-OH) group, which can act as a hydrogen bond donor. lookchem.comalfa-chemistry.com Additionally, the presence of oxygen atoms within the furanone ring and the hydroxyl group allows the compound to accept hydrogen bonds.

Detailed analysis indicates that this compound has one hydrogen bond donor and three hydrogen bond acceptors. lookchem.comalfa-chemistry.com This balance of donor and acceptor sites influences its solubility, boiling point, and ability to interact with biological macromolecules. The single donor site is the hydrogen atom of the hydroxyl group, while the acceptor sites are the oxygen atoms of the carbonyl group, the ether linkage in the furan (B31954) ring, and the hydroxyl group itself. lookchem.com

Table 1: Hydrogen Bond Characteristics of this compound

MetricValueSource
Hydrogen Bond Donor Count1 lookchem.comalfa-chemistry.com
Hydrogen Bond Acceptor Count3 lookchem.comalfa-chemistry.com

Rotatable Bond Analysis

For this compound, an analysis of its structure reveals a limited number of rotatable bonds, which contributes to a relatively rigid molecular framework. The molecule has a total of two rotatable bonds. lookchem.com These bonds are located in the propyl side chain, specifically the bonds between the carbon atoms of the propyl group (-CH₂-CH₂-CH₃). The furanone ring itself is a rigid structure, and the bonds within it are not considered rotatable. This restricted rotation is an important feature in its molecular design and interaction with other molecules.

Table 2: Rotatable Bond Count for this compound

MetricValueSource
Rotatable Bond Count2 lookchem.com

Future Research Directions and Challenges for 5 Hydroxy 4 Propylfuran 2 5h One

Untapped Synthetic Methodologies and Process Intensification

While conventional synthetic routes to 5-hydroxy-4-propylfuran-2(5H)-one, such as the acid-catalyzed cyclization of precursors or condensation reactions involving glyoxylic acid and n-valeraldehyde, are established, future research must focus on more efficient, selective, and sustainable methods. lookchem.com Key challenges lie in improving yield, reducing reliance on harsh reagents, and enhancing stereochemical control.

Untapped Methodologies:

Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. For lactones like this compound, biocatalytic routes are a major untapped domain. nih.govnih.gov Future work could explore the use of Baeyer-Villiger monooxygenases (BVMOs) for the oxidation of corresponding cyclic ketones or lipases for the intramolecular cyclization of a suitable hydroxy acid precursor. acs.orgtandfonline.com These enzymatic methods often proceed under mild conditions with high enantioselectivity, a crucial aspect for pharmaceutical applications.

Flow Chemistry : Continuous flow synthesis presents a significant opportunity for process intensification. Compared to traditional batch reactions, flow chemistry can offer superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for streamlined, automated production. acs.org Adapting the synthesis of this compound to a continuous flow process could drastically reduce reaction times and facilitate easier scale-up. acs.org

Modern Catalytic Systems : Exploration of novel transition-metal catalysts (e.g., gold, rhodium) that promote cycloisomerization or cyclization cascade reactions could lead to more efficient and atom-economical synthetic pathways to substituted furanones. organic-chemistry.org Additionally, electrophilic cyclization using reagents like N-iodosuccinimide can provide functionalized furanone intermediates that are ready for further chemical elaboration. iastate.edu

Process Intensification Challenges: A primary challenge is the integration of these advanced methodologies into a cohesive and intensified process. For instance, telescoping multiple reaction steps—such as the photo-oxidation of a precursor like furfural (B47365) followed by a thermal condensation—into a single, continuous process without intermediate purification could dramatically improve efficiency. acs.org Overcoming challenges such as catalyst deactivation, product inhibition in biocatalytic systems, and reactor fouling in flow systems will be critical for successful implementation.

Expansion of Biological Application Domains

The furanone scaffold is a well-known pharmacophore present in compounds with a wide array of biological activities. bohrium.comresearchgate.net While this compound has been noted for general antimicrobial and antioxidant properties, significant opportunities exist to investigate and expand its application into more specific and high-impact domains.

Potential Application Domains:

Anti-Virulence Therapy : A major area of promise for furanones is in combating bacterial infections by inhibiting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation. mdpi.comoup.com Synthetic furanones have proven effective at disrupting QS in pathogens like Pseudomonas aeruginosa, thereby reducing its pathogenicity without killing the bacteria, which may exert less selective pressure for resistance development. oup.comnih.gov Future research should focus on whether this compound can act as a QS inhibitor, potentially as a standalone therapy or as an adjuvant to enhance the efficacy of conventional antibiotics. nih.gov

Anti-inflammatory Agents : Other novel furanone derivatives have demonstrated potent anti-inflammatory activity, in some cases through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govtandfonline.com Given that oxidative stress and inflammation are closely linked, the antioxidant nature of this compound provides a strong rationale for its investigation in inflammatory disease models. nih.gov

Agricultural Applications : The antimicrobial and anti-biofilm properties of furanones could be harnessed for agricultural use. Research could explore the potential of this compound as a crop protection agent against plant pathogens or to prevent biofilm formation in irrigation systems. epa.govnih.gov

Medical Device Coatings : Biofilm formation on medical implants is a major source of hospital-acquired infections. Furanones that are covalently bound to surfaces have been shown to prevent bacterial colonization. nih.gov This opens a research avenue for developing this compound as part of an anti-infective coating for catheters, prosthetics, and other medical devices.

The table below summarizes potential research areas for expanding the biological applications of this compound.

Application DomainResearch FocusPotential ImpactKey Challenge
Anti-Virulence TherapyQuorum sensing inhibition in pathogenic bacteria (e.g., P. aeruginosa)Overcoming antibiotic resistance by disarming pathogensDemonstrating in vivo efficacy and low toxicity
Anti-inflammatory DrugsInhibition of inflammatory pathways (e.g., COX/LOX)New treatments for chronic inflammatory diseasesAchieving target specificity and favorable pharmacokinetics
AgricultureControl of plant pathogens and agricultural biofilmsSustainable alternatives to traditional pesticidesEnsuring environmental safety and stability in field conditions
Medical MaterialsDevelopment of anti-biofilm coatings for implantsReducing device-related infectionsAchieving stable surface immobilization and long-term activity

Integration with Systems Biology and Cheminformatics for Comprehensive Analysis

A comprehensive understanding of the biological potential of this compound requires moving beyond traditional experimental screening. The integration of computational tools like systems biology and cheminformatics is essential for a holistic analysis, enabling researchers to predict biological activities, identify molecular targets, and rationally design next-generation analogs.

Cheminformatics and SAR : Structure-Activity Relationship (SAR) studies, powered by cheminformatics, can elucidate the chemical features of the furanone core that are critical for its biological effects. nih.gov By analyzing datasets of related furanones, it is possible to build predictive models for activities like QS inhibition. ucr.edu Such models can guide the synthesis of new derivatives of this compound with enhanced potency or modified properties. Computational models can also predict potential bioactivation pathways and toxicity, helping to de-risk development early on. nih.gov

Molecular Docking and Target Identification : Computational docking simulations can predict how this compound might bind to specific protein targets. For example, docking studies have been used to show how furanone inhibitors fit into the ligand-binding pocket of QS receptors like LasR. nih.gov This approach can help identify the most likely molecular targets within a pathogen, guiding experimental validation and clarifying the mechanism of action.

Development of Sustainable and Economically Viable Production Routes

For this compound to be a viable compound for industrial or pharmaceutical applications, its production must be both sustainable and economically feasible. This necessitates a shift away from petroleum-based feedstocks and energy-intensive processes.

Bio-based Platform Chemicals : The most promising route to sustainability is through the use of biomass-derived platform chemicals. researchgate.net Furfural, which is produced on a large scale from the hemicellulose fraction of agricultural wastes like corn cobs and sugarcane bagasse, is a key renewable precursor for furan-based chemistry. ucr.eduresearchgate.netresearchgate.netsci-hub.se Developing efficient catalytic or biocatalytic pathways to convert furfural into the specific skeleton of this compound is a primary research goal. nih.gov

Green Chemistry Principles : The application of green chemistry principles is crucial. This includes using heterogeneous catalysts that can be easily recovered and reused, employing environmentally benign solvents like water or supercritical CO2, and designing processes that minimize waste. tandfonline.com For example, using solid acid catalysts instead of corrosive mineral acids for cyclization reactions can reduce environmental impact and processing costs. ucr.edu

Techno-Economic Analysis : A significant challenge is ensuring economic viability. Future research must include rigorous techno-economic analysis to evaluate the costs associated with different production routes. This involves assessing feedstock cost, catalyst longevity, energy consumption, and the efficiency of product purification. Process intensification, as discussed earlier, will be key to reducing capital and operational costs, making bio-based production competitive with traditional chemical synthesis. acs.org

Interdisciplinary Research Opportunities and Collaborative Frameworks

Realizing the full potential of this compound requires breaking down traditional research silos. The challenges and opportunities surrounding this compound necessitate a highly interdisciplinary approach, fostering collaboration between experts in different fields.

Chemistry and Microbiology : The development of furanones as anti-virulence agents is a prime example of the synergy between synthetic chemistry and microbiology. Chemists can design and synthesize novel derivatives, while microbiologists can test their efficacy in advanced infection models and investigate their impact on bacterial physiology and communication. oup.comnih.gov

Materials Science and Medicine : Creating anti-infective medical devices requires a partnership between material scientists, who can develop methods for covalently attaching furanones to surfaces, and medical researchers, who can evaluate the biocompatibility and in vivo performance of these materials. nih.gov

Chemical Engineering and Biotechnology : Designing sustainable production routes from biomass is an effort that unites chemical engineers, who specialize in reactor design and process optimization, with biotechnologists, who can develop and engineer enzymes or microbial strains for efficient biocatalytic conversions. researchgate.netnih.gov

Computational and Experimental Biology : A powerful collaborative framework involves an iterative cycle between computational scientists and bench scientists. Cheminformatics and systems biology models can generate hypotheses and prioritize candidate molecules, which are then synthesized and tested experimentally. The resulting data is then used to refine the computational models, accelerating the discovery and development process. nih.govnih.gov

By fostering these collaborative frameworks, the scientific community can effectively navigate the challenges and unlock the promising future of this compound as a valuable chemical entity.

Q & A

Q. What are the critical physicochemical properties of 5-hydroxy-4-propylfuran-2(5H)-one for experimental design and handling?

The compound (C₇H₁₀O₃, MW 142.15) exhibits a predicted density of 1.198 g/cm³ and a boiling point of 115°C at 0.01 Torr. It is sparingly soluble in chloroform and methanol, with a vapor pressure of 0.011–0.02 Pa at 20–25°C. Its pKa is estimated at 10.04 ± 0.40, indicating weak acidity. Storage at 2–8°C is recommended to maintain stability, as it degrades into a yellow-to-dark brown viscous oil over time . These properties inform solvent selection, reaction conditions, and storage protocols.

Q. What synthetic methodologies are reported for this compound?

Key routes include:

  • Halolactonization : Sequential halogenation and cyclization of γ,δ-unsaturated carboxylic acids to form 4-halo-5-hydroxyfuran-2(5H)-ones, adaptable for propyl substitution via precursor modification .
  • 2-Oxocarboxylic Acid Conversion : Functionalization of aromatic or heterocyclic substrates through formylation or carboxylation, followed by cyclization .
  • Furan Derivatives : Synthetic modification of pre-functionalized furans, leveraging electrophilic substitution or ring-opening/closure strategies .

These methods require optimization of catalysts (e.g., Lewis acids), temperature control, and solvent systems (e.g., polar aprotic solvents for halolactonization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across methodologies?

Discrepancies in yields (e.g., halolactonization vs. 2-oxocarboxylic acid routes) often stem from:

  • Reagent Purity : Impurities in starting materials (e.g., γ,δ-unsaturated acids) reduce efficiency.
  • Side Reactions : Competing pathways, such as over-halogenation or polymerization, require strict stoichiometric control.
  • Analytical Validation : Use HPLC or GC-MS to quantify intermediates and byproducts. Systematic parameter variation (temperature, solvent polarity) can isolate optimal conditions .

Q. What strategies are effective for probing the biological activity of this compound?

Given structural analogs like 5-phenylfuran-2(5H)-one (enzyme/receptor interactions ), researchers should:

  • Target Identification : Screen against epilepsy-related targets (e.g., synaptic vesicle protein 2A) due to its role as a brivaracetam intermediate .
  • In Vitro Assays : Test neuroactivity in neuronal cell lines using electrophysiological or calcium imaging.
  • Computational Docking : Model interactions with SV2A or GABAergic receptors using molecular dynamics simulations .

Q. How can computational tools predict reactivity and stability under experimental conditions?

  • Density Functional Theory (DFT) : Calculate thermodynamic stability of tautomers (e.g., keto-enol equilibria) and reaction intermediates.
  • Molecular Dynamics : Simulate solvent effects (e.g., methanol vs. chloroform) on solubility and degradation pathways.
  • pKa Prediction Software : Validate experimental acidity (10.04 ± 0.40) against computational models like COSMO-RS .

Methodological Guidance for Data Contradictions

  • Spectral Discrepancies : Compare NMR/IR data with literature (e.g., ¹H NMR shifts for the furanone ring ). Contaminated samples may show aberrant peaks.
  • Biological Replication : Address variability in activity assays by standardizing cell lines (e.g., SH-SY5Y for neuroactivity) and including positive controls (e.g., brivaracetam) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.